molecular formula C16H16N2O4 B14012397 Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate CAS No. 827025-42-3

Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate

Cat. No.: B14012397
CAS No.: 827025-42-3
M. Wt: 300.31 g/mol
InChI Key: LQWGLXYXOBAIDF-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridine ring bearing a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylamine to form 2-(methylcarbamoyl)pyridine.

    Esterification: The intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Alcohols

Major Products Formed

    Oxidation: Carboxylic acids, Oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, targeting various kinases involved in cancer and other diseases.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyridine and benzoate derivatives.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can be compared with other similar compounds, such as:

    Sorafenib: A multiple kinase inhibitor targeting RAF kinase and receptor tyrosine kinases.

    Sunitinib: Another kinase inhibitor with a similar pyridine structure.

    Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a pyridine ring with a methylcarbamoyl group makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

CAS No.

827025-42-3

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

ethyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate

InChI

InChI=1S/C16H16N2O4/c1-3-21-16(20)11-4-6-12(7-5-11)22-13-8-9-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

LQWGLXYXOBAIDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC

Origin of Product

United States

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